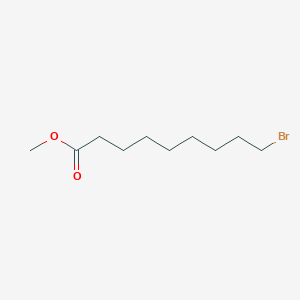
Cyclodrine hydrochloride
描述
准备方法
合成路线和反应条件: 环氯丁酯(盐酸盐)可以通过 1-羟基-α-苯基环戊烷乙酸与 2-二乙氨基乙醇的酯化反应来合成 。 该反应通常涉及使用强酸催化剂来促进酯化过程。 然后通过用盐酸处理将所得酯转化为其盐酸盐。
工业生产方法: 在工业环境中,环氯丁酯(盐酸盐)的生产涉及大规模的酯化反应,然后是纯化步骤,例如从异丙醇-异丙醚中重结晶以获得纯盐酸盐 。 最终产品通常以熔点为 133-135°C 的结晶固体的形式获得 .
化学反应分析
反应类型: 环氯丁酯(盐酸盐)会发生多种化学反应,包括:
氧化: 它可以氧化形成相应的酮或羧酸。
还原: 还原反应可以将其转化为醇或胺。
取代: 它可以发生亲核取代反应,特别是在酯或胺官能团上。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可在碱性或酸性条件下使用诸如氢氧根离子 (OH-) 或胺类的亲核试剂。
主要产品:
氧化: 酮或羧酸。
还原: 醇或胺。
取代: 根据所用亲核试剂的不同,会形成各种取代的衍生物。
科学研究应用
环氯丁酯(盐酸盐)在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂以及分析化学中的标准化合物。
生物学: 其抗胆碱能特性使其在研究胆碱能系统和神经传递方面很有用。
医学: 正在研究它在治疗阿尔茨海默病和帕金森病等神经疾病方面的潜在治疗作用.
工业: 它用于药物的开发以及作为质量控制流程中的参考化合物。
作用机制
环氯丁酯(盐酸盐)通过拮抗毒蕈碱和烟碱乙酰胆碱受体来发挥其作用 。 这种双重拮抗作用导致胆碱能神经传递的抑制,这可以调节各种生理过程。 该化合物与受体结合,阻止乙酰胆碱发挥作用,从而降低胆碱能活性 .
类似化合物:
阿托品: 另一种主要针对毒蕈碱受体的抗胆碱能化合物。
东莨菪碱: 与阿托品相似,它因其抗毒蕈碱作用而被使用。
苯海索: 用于治疗帕金森病,它具有抗毒蕈碱和抗组胺作用。
独特性: 环氯丁酯(盐酸盐)因其对毒蕈碱和烟碱受体的双重拮抗作用而独一无二 。与主要针对毒蕈碱受体的阿托品和东莨菪碱等化合物相比,这种双重作用提供了更广泛的影响范围。
相似化合物的比较
Atropine: Another anticholinergic compound that primarily targets muscarinic receptors.
Scopolamine: Similar to atropine, it is used for its antimuscarinic effects.
Benztropine: Used in the treatment of Parkinson’s disease, it has both antimuscarinic and antihistaminic properties.
Uniqueness: Cyclodrine (hydrochloride) is unique due to its dual antagonistic action on both muscarinic and nicotinic receptors . This dual action provides a broader spectrum of effects compared to compounds like atropine and scopolamine, which primarily target muscarinic receptors.
属性
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19;/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYJJQYPSILKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000080 | |
| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78853-39-1 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78853-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclodrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078853391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJD123GOSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)




![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)
